molecular formula C5H6N2O2S3 B2555015 Methyl 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetate CAS No. 62770-08-5

Methyl 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetate

Cat. No. B2555015
CAS RN: 62770-08-5
M. Wt: 222.3
InChI Key: NBWYIYZKINGBAC-UHFFFAOYSA-N
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Description

“Methyl 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetate” is a chemical compound with the CAS Number: 62770-08-5 . It has a molecular weight of 222.31 .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C5H6N2O2S3/c1-9-3(8)2-11-5-7-6-4(10)12-5/h2H2,1H3,(H,6,10) .

Scientific Research Applications

  • Pharmacological Properties and CNS Effects :

    • A study focused on the cyclization of compounds related to Methyl 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetate, exploring their potential pharmacological properties, particularly their effects on the central nervous system (CNS) in mice (Maliszewska-Guz et al., 2005).
  • Antihypertensive α-Blocking Activity :

    • Research on derivatives of this compound demonstrated significant antihypertensive α-blocking activity, highlighting their potential in cardiovascular medicine (Abdel-Wahab et al., 2008).
  • Glutaminase Inhibition :

    • A study on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs, closely related to this compound, showed their effectiveness as glutaminase inhibitors. This is relevant in cancer research, particularly for the growth attenuation of human lymphoma B cells (Shukla et al., 2012).
  • Antidepressant and Anxiolytic Properties :

    • A study evaluated 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives for their central nervous system activity, revealing that some compounds possess notable antidepressant and anxiolytic properties (Clerici et al., 2001).
  • Electrochemical Properties :

    • Investigation into the electrochemical oxidation and reduction processes of derivatives related to this compound in acidic and basic media provided insights into their reactivity and potential applications in electrochemistry (Shouji et al., 1996).
  • Antimycobacterial Effect :

    • Research on 3,5-Dinitrobenzylsulfanyl-1,3,4-oxadiazoles and thiadiazoles, chemically related to this compound, revealed outstanding in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains. This suggests potential applications in the treatment of tuberculosis (Karabanovich et al., 2016).
  • Antimicrobial and Antifungal Activity :

    • Studies have shown that derivatives of 1,3,4-thiadiazole, a core structure in this compound, exhibit sensitivity to both Gram-positive and Gram-negative bacteria and have antifungal activity against Candida albicans, indicating their potential as antimicrobial agents (Sych et al., 2019).

properties

IUPAC Name

methyl 2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S3/c1-9-3(8)2-11-5-7-6-4(10)12-5/h2H2,1H3,(H,6,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBWYIYZKINGBAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NNC(=S)S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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